

Application Notes & Protocols: 1,2,3-Triphenylguanidine as a Non-Nucleophilic Strong Base

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,2,3-Triphenylguanidine*

Cat. No.: B1663917

[Get Quote](#)

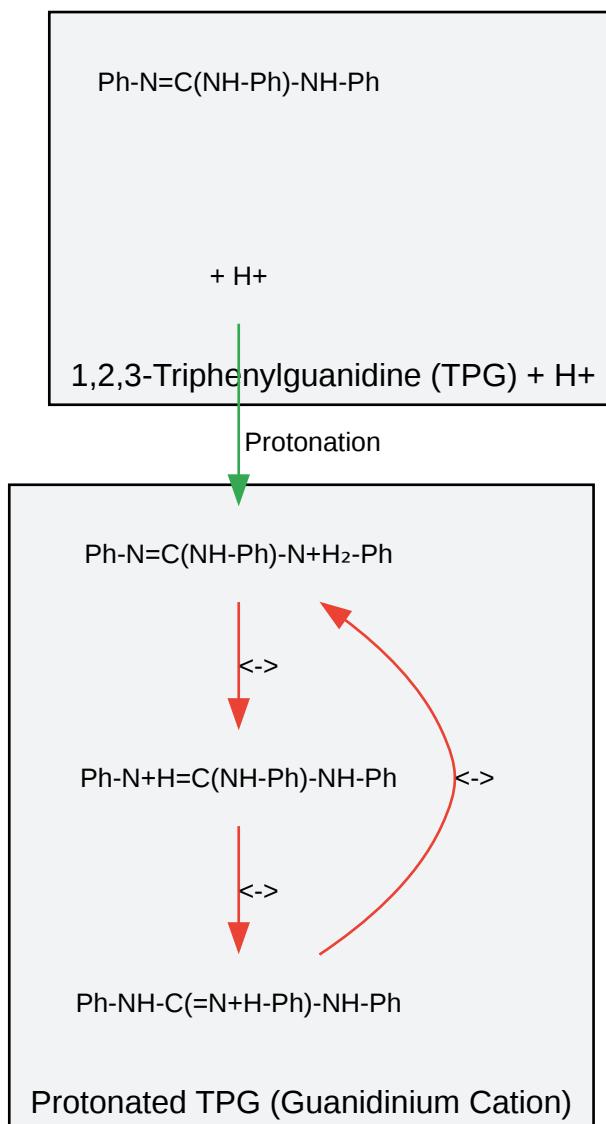
Abstract

1,2,3-Triphenylguanidine (TPG) is a crystalline organic compound distinguished by its strong basicity and significant steric hindrance. These characteristics render it an effective non-nucleophilic strong base, a valuable tool in modern organic synthesis. Its utility lies in its capacity to deprotonate a wide range of acidic protons without engaging in competing nucleophilic side reactions, which often plague transformations mediated by smaller, more nucleophilic bases. This guide provides a comprehensive overview of TPG, including its fundamental physicochemical properties, the structural origins of its reactivity, a comparative analysis with other common bases, and detailed protocols for its application. This document is intended to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively integrate TPG into their synthetic workflows.

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties is paramount for its safe and effective use in a laboratory setting. **1,2,3-Triphenylguanidine** is a white crystalline powder.[\[1\]](#)[\[2\]](#) Key data are summarized below.

Table 1: Physicochemical Data for **1,2,3-Triphenylguanidine**


Property	Value	Source(s)
CAS Number	101-01-9	[3][4]
Molecular Formula	C ₁₉ H ₁₇ N ₃	[4][5]
Molecular Weight	287.36 g/mol	[2][5]
Appearance	White to off-white crystalline powder	[1][6]
Melting Point	146-147 °C	[1][3]
pKa (Predicted)	9.10 ± 0.10	[1][3]
Solubility	Slightly soluble in water. Soluble in ethanol.	[1][2][3]

Safety Information: TPG is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[4][7][8] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory.[9] All manipulations should be performed in a well-ventilated fume hood.[7] In case of contact, flush the affected area with copious amounts of water.[8]

The Structural Basis of TPG's Functionality

The unique utility of TPG stems from a combination of two key structural features: the guanidinium core that provides high basicity and the three bulky phenyl substituents that impart non-nucleophilicity.

2.1. High Basicity: Resonance Stabilization Guanidines are among the strongest organic bases.[10] Their high basicity is a direct result of the exceptional resonance stabilization of their conjugate acid, the guanidinium cation. Upon protonation, the positive charge is delocalized across all three nitrogen atoms, significantly stabilizing the cation and shifting the acid-base equilibrium in favor of protonation. This makes the neutral guanidine a powerful proton acceptor.

Resonance Stabilization of Protonated TPG

[Click to download full resolution via product page](#)

Caption: Delocalization of positive charge in the TPG conjugate acid.

2.2. Non-Nucleophilicity: Steric Hindrance While basicity and nucleophilicity are often correlated, they can be decoupled by steric hindrance.^{[11][12]} The three phenyl groups surrounding the guanidine core of TPG create a sterically congested environment. This bulkiness effectively shields the nitrogen atoms, preventing them from acting as nucleophiles and attacking electrophilic centers in the reaction mixture.^[11] Protons, being exceptionally

small, can still access the basic nitrogen lone pairs, allowing TPG to function purely as a Brønsted base.

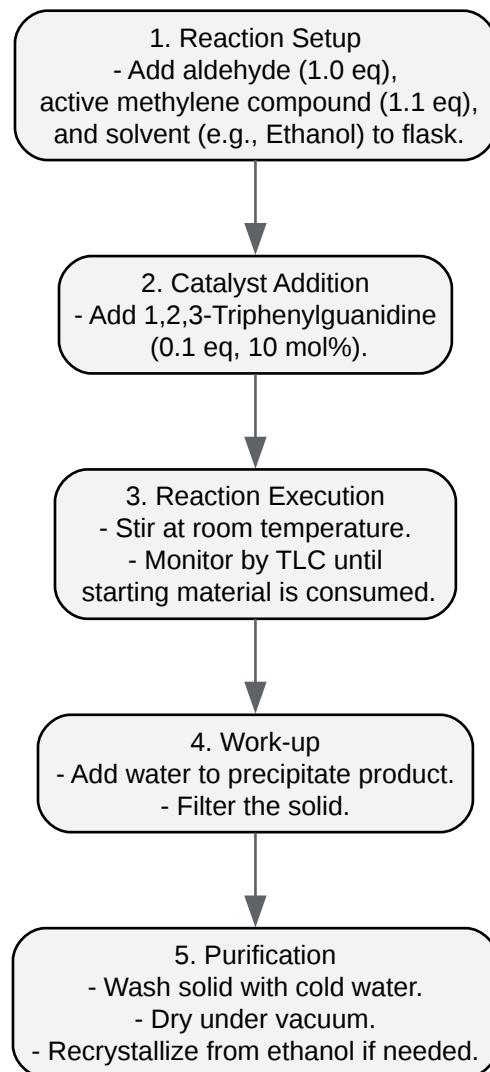
Comparative Analysis with Other Organic Bases

The selection of an appropriate base is critical for the success of a reaction. TPG occupies a useful space among commercially available non-nucleophilic bases. Its solid nature and moderate basicity distinguish it from other common liquid or exceptionally strong bases.

Table 2: Comparison of Common Non-Nucleophilic Bases

Base	Structure Type	pKa (in Acetonitrile)	Key Features & Applications
1,2,3-Triphenylguanidine (TPG)	Guanidine	~23.3 (for TMG)	Solid, moderately strong base, sterically hindered. Useful for general deprotonations where a solid base is preferred. [13]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)	Amidine	24.3	Liquid, very common for E2 eliminations. Exhibits some nucleophilicity in certain contexts. [11] [14]
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)	Bicyclic Guanidine	26.0	Solid, exceptionally strong base, often used as a catalyst in polymerization and other transformations requiring high basicity. [14] [15]
N,N-Diisopropylethylamine (Hünig's Base)	Hindered Amine	20.9	Liquid, mild non-nucleophilic base, often used as a proton scavenger in reactions involving acid chlorides. [11]

Note: The pKa of TPG in acetonitrile is not readily available; the value for the related tetramethylguanidine (TMG) is provided for context. Guanidines are generally stronger bases than amidines and hindered amines.[\[13\]](#)


Applications in Organic Synthesis

As a strong, non-nucleophilic base, TPG is well-suited for a variety of synthetic transformations that are sensitive to nucleophilic addition. While specific literature examples detailing the use of TPG are less common than for bases like DBU or TBD, its properties make it an excellent candidate for:

- Deprotonation of Carbon Acids: Facilitating the formation of enolates from ketones, esters, and other carbonyl compounds for subsequent alkylation or condensation reactions.
- Elimination Reactions: Promoting E2 eliminations to form alkenes from alkyl halides or sulfonates, particularly where a solid, easily handled base is advantageous.
- Catalysis of Condensation Reactions: Acting as a catalyst for reactions like the Knoevenagel, Henry (nitroaldol), or Michael additions, which require a basic catalyst to generate the active nucleophile.[\[16\]](#)
- Proton Scavenging: Neutralizing acids generated during the course of a reaction to prevent side reactions or decomposition of sensitive products.

General Experimental Protocol: TPG-Mediated Knoevenagel Condensation

This protocol provides a general framework for utilizing TPG as a catalyst in a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This reaction is chosen for its reliance on a base to deprotonate an active methylene compound without nucleophilic attack on the carbonyl substrate.[\[16\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for a TPG-catalyzed Knoevenagel condensation.

5.1. Materials

- Aldehyde (e.g., benzaldehyde, 1.0 mmol, 106 mg)
- Active methylene compound (e.g., malononitrile, 1.1 mmol, 73 mg)
- **1,2,3-Triphenylguanidine (TPG)** (0.1 mmol, 29 mg)
- Solvent (e.g., Ethanol, 5 mL)

- Deionized water
- Standard laboratory glassware and magnetic stirrer

5.2. Procedure

- Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the active methylene compound (1.1 mmol).
- Solvent Addition: Add the solvent (5 mL) to the flask and stir the mixture until all solids are dissolved.
- Catalyst Addition: Add **1,2,3-Triphenylguanidine** (10 mol%, 0.1 mmol) to the reaction mixture. Causality Note: TPG is added last to initiate the reaction by deprotonating the active methylene compound, generating the nucleophile in situ.
- Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the limiting reagent (the aldehyde). The reaction is often complete within 30-60 minutes.
- Work-up: Upon completion, add deionized water (10 mL) to the reaction mixture. The product, being organic and often solid, will precipitate out of the aqueous ethanol solution.
- Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel.
- Purification: Wash the solid on the filter with a small amount of cold water to remove any residual TPG-salt and unreacted materials. Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol. [\[16\]](#)

Purification and Handling Considerations

- Storage: TPG should be stored in a tightly sealed container in a cool, dry place away from incompatible materials like strong acids and oxidizing agents.[\[3\]\[9\]](#)
- Removal from Reaction Mixtures: The protonated form of TPG (the guanidinium salt) exhibits moderate water solubility. For non-polar products, TPG can often be removed by performing

an aqueous workup, including a wash with dilute acid (e.g., 1M HCl) to ensure full protonation, followed by extraction of the desired product into an organic solvent.

Conclusion

1,2,3-Triphenylguanidine serves as a valuable strong, non-nucleophilic base for a multitude of applications in organic synthesis. Its solid, easy-to-handle nature, combined with the powerful deprotonating ability of the guanidine core and the steric protection afforded by its phenyl groups, makes it a reliable choice for reactions requiring precise basicity without nucleophilic interference. By understanding its properties and applying the protocols outlined in this guide, researchers can effectively leverage TPG to achieve their synthetic goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,3-TRIPHENYLGUANIDINE CAS#: 101-01-9 [amp.chemicalbook.com]
- 2. 1,2,3-TRIPHENYLGUANIDINE | 101-01-9 [chemicalbook.com]
- 3. 1,2,3-TRIPHENYLGUANIDINE CAS#: 101-01-9 [m.chemicalbook.com]
- 4. 1,2,3-Triphenylguanidine | C19H17N3 | CID 7539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,3-TRIPHENYLGUANIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. 1,2,3-TRIPHENYLGUANIDINE price,buy 1,2,3-TRIPHENYLGUANIDINE - chemicalbook [chemicalbook.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 101-01-9 Name: 1,2,3-triphenylguanidine [xixisys.com]
- 9. fishersci.com [fishersci.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]

- 13. benchchem.com [benchchem.com]
- 14. Strong Organic Bases | TCI AMERICA tcichemicals.com
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes & Protocols: 1,2,3-Triphenylguanidine as a Non-Nucleophilic Strong Base]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1663917#1-2-3-triphenylguanidine-as-a-non-nucleophilic-strong-base>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com